N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide - 890595-46-7

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Catalog Number: EVT-3112098
CAS Number: 890595-46-7
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

  • Relevance: This compound, like the target compound N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, contains a central 1,3,4-oxadiazole ring. This shared structural motif suggests potential similarities in their chemical properties and potential biological activities.

3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-oxadiazole ring linked to a chromen-2-one moiety, were synthesized and evaluated for their anti-inflammatory and analgesic properties []. Some derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced edema model, surpassing the potency of ibuprofen.
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. The presence of this common pharmacophore suggests that the target compound may also possess anti-inflammatory or analgesic activity, warranting further investigation.

N-[5-(2-oxo-2H-chromen-3-yl)-[1,3,4]oxadiazol-2-yl]-benzamide derivatives

  • Compound Description: These derivatives, characterized by a 1,3,4-oxadiazole core connected to a benzamide and a chromen-2-one unit, were explored for their anti-inflammatory and analgesic potential []. Some compounds displayed promising activity in a carrageenan-induced edema model.
  • Relevance: Similar to the target compound, these derivatives feature both a 1,3,4-oxadiazole ring and a benzamide group. This structural resemblance hints at potential commonalities in their chemical behavior and possible biological activities, including anti-inflammatory and analgesic effects.
  • Compound Description: This iridium(III) complex, incorporating a 1,3,4-oxadiazole-substituted benzamide ligand (PhOXD), was synthesized and investigated for its photoluminescent and electrochemical properties []. The complex exhibited green emission and was successfully incorporated into an organic light-emitting diode (OLED) device.
  • Relevance: Both this complex and the target compound share the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide moiety. This structural similarity highlights the versatility of this core structure in diverse chemical contexts, ranging from luminescent materials to potential pharmaceuticals.

[Ir(ppy)2(POXD)] (POXD = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide)

  • Compound Description: This iridium(III) complex, featuring a 1,3,4-oxadiazole-substituted diphenylphosphinic amide ligand (POXD), was designed and synthesized for its luminescent properties []. The complex exhibited green emission and demonstrated superior performance when integrated into an OLED device compared to its counterpart with the PhOXD ligand.
  • Relevance: This complex and the target compound both contain the 1,3,4-oxadiazole ring and a benzamide group, although with different substitutions on the benzamide nitrogen. This structural similarity suggests a potential for exploring the target compound's luminescent properties, inspired by the successful application of related compounds in OLED devices.

Eu2Na2(L1)6(OH)(2).2C2H5OH.2CHCl3 (L1 = N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide)

  • Compound Description: This luminescent europium complex, incorporating N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (L1) as a ligand, was synthesized and structurally characterized []. The complex demonstrated efficient red emissions characteristic of Eu3+ ions at room temperature.
  • Relevance: Similar to the target compound, this complex features the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide unit. This shared structural feature emphasizes the versatility of this moiety in coordinating with metal ions and contributing to luminescent properties, suggesting potential applications beyond pharmaceutical research.
  • Compound Description: This europium complex, containing three N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (L1) ligands and a phenanthroline ligand, exhibited efficient red emissions and showed promise as a potential red emitter in electroluminescent devices [].
  • Relevance: This complex, like the target compound, incorporates the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide unit. The successful utilization of this complex in an electroluminescent device underscores the potential of compounds containing this structural motif for applications in materials science and optoelectronics.
  • Compound Description: This europium complex, incorporating both N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide (L1) and 2,5-bis(2-pyridyl)-1,3,4-oxadiazole (L2) as ligands, exhibited efficient red emissions at room temperature [].
  • Relevance: The presence of the N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide ligand (L1) in this complex, also present in the target compound, further supports the notion that this structural motif can contribute to luminescent properties in various chemical environments. This observation suggests potential applications of the target compound in fields beyond medicinal chemistry.
  • Compound Description: Almorexant is a dual orexin receptor antagonist that has shown efficacy in inducing and maintaining sleep [, ]. It exhibits a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at the OX2 receptor due to its very slow dissociation rate []. Structurally, almorexant contains a 1,3,4-oxadiazole ring linked to a phenyl group.
  • Relevance: Although not structurally identical, almorexant's 1,3,4-oxadiazole-phenyl moiety structurally resembles a portion of the target compound N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide. This shared structural feature, combined with almorexant's known biological activity, suggests a possible direction for investigating the target compound's potential interactions with biological targets, particularly those involving heterocyclic aromatic systems. ,

SB-674042 (1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone)

  • Compound Description: SB-674042 is a selective OX1 receptor antagonist. It has been used in conjunction with almorexant to study the binding sites and selectivity of orexin receptor antagonists []. Structurally, SB-674042 also contains a 1,3,4-oxadiazole ring.
  • Relevance: Although structurally different from the target compound in other aspects, the presence of the 1,3,4-oxadiazole ring in SB-674042 highlights the significance of this heterocycle in the context of orexin receptor binding. This suggests that the 1,3,4-oxadiazole moiety in N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide could potentially play a role in interacting with biological targets, making it a noteworthy area for further research.

EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide)

  • Compound Description: EMPA is a selective OX2 receptor antagonist. Studies involving EMPA have contributed to understanding the pharmacological differences between OX1 and OX2 receptors, particularly in the context of antagonists [, ].
  • Relevance: Although EMPA lacks the 1,3,4-oxadiazole ring present in the target compound, its use in comparative studies with almorexant, which does contain this heterocycle, provides valuable insights into the structure-activity relationships of orexin receptor ligands. This information could be helpful in guiding further investigations into the potential biological activities of N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, particularly regarding its possible interactions with orexin receptors or other biological targets. ,

(R)-N-(1-(3-chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-(3-fluoro-5-(5-fluoropyrimidin-4-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

  • Compound Description: This compound is a potent and functionally irreversible inhibitor of human sterol 14α-demethylase (CYP51) [].
  • Relevance: This compound and the target compound, N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, both possess a central 1,3,4-oxadiazole ring system. This shared structural motif suggests a potential for exploring the target compound's interactions with CYP51 or other cytochrome P450 enzymes.

Properties

CAS Number

890595-46-7

Product Name

N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

IUPAC Name

N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.52

InChI

InChI=1S/C20H20N4O4S2/c1-29-20-23-22-19(28-20)16-9-2-3-10-17(16)21-18(25)14-7-6-8-15(13-14)30(26,27)24-11-4-5-12-24/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,21,25)

InChI Key

TWHJEGAYGHGKKB-UHFFFAOYSA-N

SMILES

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.